
Methyl 5-bromo-3-cyano-2-iodobenzoate
Overview
Description
Methyl 5-bromo-3-cyano-2-iodobenzoate is an organic compound with the molecular formula C9H5BrINO2 It is a derivative of benzoic acid, featuring bromine, iodine, and cyano functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-3-cyano-2-iodobenzoate can be synthesized through a multi-step process involving the introduction of bromine, iodine, and cyano groups onto a benzoate backbone. One common method involves the bromination of methyl benzoate, followed by iodination and subsequent introduction of the cyano group. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like palladium for the halogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3-cyano-2-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the halogen atoms are replaced with aryl or vinyl groups using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Suzuki-Miyaura Coupling: Aryl boronic acids and palladium catalysts are commonly used under conditions involving bases like potassium carbonate and solvents like toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted benzoates with different aryl or vinyl groups attached.
Scientific Research Applications
Methyl 5-bromo-3-cyano-2-iodobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of probes for biological imaging and diagnostics.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-3-cyano-2-iodobenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. The molecular targets and pathways involved are typically related to the functional groups present in the compound, such as the cyano group participating in nucleophilic addition reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-2-iodobenzoate: Similar structure but lacks the cyano group.
Methyl 3-bromo-5-cyano-2-iodobenzoate: Similar structure with different positioning of the cyano group.
Uniqueness
Methyl 5-bromo-3-cyano-2-iodobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and potential applications compared to its analogs. The presence of both bromine and iodine atoms allows for versatile substitution and coupling reactions, while the cyano group adds further reactivity and potential for forming complex structures.
Biological Activity
Methyl 5-bromo-3-cyano-2-iodobenzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.
Chemical Structure and Properties
This compound belongs to the class of benzoic acid derivatives, characterized by the presence of bromine, cyano, and iodine substituents on the benzene ring along with a methyl ester functional group. The structural formula can be represented as follows:
This compound is notable for its unique arrangement of substituents, which influences its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The presence of electron-withdrawing groups such as cyano and halogens enhances its reactivity, allowing it to participate in enzyme inhibition and modulation of cellular signaling pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Cellular Signaling Modulation : It can influence signaling cascades that regulate cell proliferation and apoptosis.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds similar to this compound possess antimicrobial properties. For instance, derivatives with similar structures have been tested against various bacterial strains, demonstrating significant inhibitory effects.
Anticancer Properties
The compound's potential as an anticancer agent has been explored in several studies. It has been observed to induce apoptosis in cancer cell lines through mechanisms such as DNA damage and disruption of mitotic processes.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzoate derivatives, including this compound. Results indicated a notable reduction in bacterial growth at specific concentrations, suggesting its potential as a therapeutic agent against infections caused by resistant strains.
- Cytotoxicity in Cancer Cell Lines : In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell viability at low micromolar concentrations.
Data Table
Properties
IUPAC Name |
methyl 5-bromo-3-cyano-2-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrINO2/c1-14-9(13)7-3-6(10)2-5(4-12)8(7)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKXTEGPMGDYMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1I)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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